5-Amino-3-(trifluoromethyl)pentanoic acid hydrochloride
Overview
Description
5-Amino-3-(trifluoromethyl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO2 . It has a molecular weight of 221.6 g/mol. This compound is offered by Benchchem for research use.
Molecular Structure Analysis
The molecular structure of this compound consists of a pentanoic acid chain with an amino group at the 5th carbon and a trifluoromethyl group at the 3rd carbon . The compound also includes a hydrochloride group, which is common in many organic compounds to increase their solubility.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Derivatives : The compound has been utilized in the synthesis of various derivatives. For example, the L-forms of 2-amino-5-(p-methoxyphenyl)pentanoic acid and related compounds have been synthesized, which are constituent amino acids in AM-toxins (Shimohigashi, Lee, & Izumiya, 1976). Additionally, other derivatives like (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid have been prepared for specific assays (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Incorporation into Proteins : Fluorinated derivatives of isoleucine, such as d,l-2-amino-3-trifluoromethyl pentanoic acid, have been incorporated into proteins like murine dihydrofolate reductase in vivo. This demonstrates the compound's potential in modifying protein structures (Wang, Tang, & Tirrell, 2003).
Medicinal Chemistry and Pharmacology
Photodynamic Therapy : A specific application in medicinal chemistry is in photodynamic therapy for urethral condyloma acuminatum, showing significant clinical effectiveness (Hu Xi-ju, 2013).
Enzyme Inhibition Studies : Its derivatives, such as S-2-amino-5-azolylpentanoic acids, have been used as inhibitors of nitric oxide synthases, demonstrating the compound's relevance in enzymatic activity modulation (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).
Chemical Synthesis and Stability
Chemical Synthesis : The synthesis of 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid demonstrates the compound's versatility in chemical synthesis processes (Lin Yuan, 2006).
Study of Reactive Groups in Enzymes : It has been used to study the reactive groups in enzymes like pyruvate kinase, indicating its utility in biochemical research (Chalkley & Bloxham, 1976).
Biochemistry and Molecular Biology
Drug Synthesis : The compound has been involved in the synthesis of drugs like R 68 070, which combines thromboxane A2 synthetase inhibition with receptor blockade (Clerck et al., 1989).
Synthetic Cannabinoids Metabolism : Its analogs have been studied in the context of synthetic cannabinoids, revealing differences in primary metabolites between non-fluoropentylindole/indazole synthetic cannabinoids and their 5-fluoro analogs (Wohlfarth et al., 2015).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Properties
IUPAC Name |
5-amino-3-(trifluoromethyl)pentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)4(1-2-10)3-5(11)12;/h4H,1-3,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGQEXLPPCIBME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CC(=O)O)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.